Diethyl 4-ethylbenzene-1,2-dicarboxylate
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Overview
Description
Diethyl 4-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O4. It is a diester derived from benzene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-ethylbenzene-1,2-dicarboxylate typically involves the esterification of 4-ethylbenzene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2SO4diethyl 4-ethylbenzene-1,2-dicarboxylate+2water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-ethylbenzene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-ethylbenzene-1,2-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Diethyl 4-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of diethyl 4-ethylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethyl phthalate: Another diester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dimethyl 4-ethylbenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4-methylbenzene-1,2-dicarboxylate: Similar structure but with a methyl group on the benzene ring.
Uniqueness: Diethyl 4-ethylbenzene-1,2-dicarboxylate is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
35081-14-2 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
diethyl 4-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-4-10-7-8-11(13(15)17-5-2)12(9-10)14(16)18-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
KJRGCOQCHLMKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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